3-Chloro-5,6-dimethoxybenzisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5,6-dimethoxybenzisoxazole is a heterocyclic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry . The compound features a benzene ring fused with an isoxazole ring, with chlorine and methoxy groups attached at specific positions, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5,6-dimethoxybenzisoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3,4,5-trisubstituted isoxazole derivatives from β-diketohydrazone . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite and bases like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free synthetic routes is also explored to reduce costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5,6-dimethoxybenzisoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups attached to the benzisoxazole ring.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite is commonly used for oxidation reactions.
Reducing Agents: Various reducing agents can be employed depending on the desired product.
Substitution Reagents: Halogenation and methoxylation reagents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different isoxazole derivatives, while substitution reactions can produce a variety of functionalized benzisoxazoles.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5,6-dimethoxybenzisoxazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Chloro-5,6-dimethoxybenzisoxazole involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of various enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-4,5-dimethoxybenzaldehyde: A related compound with similar structural features.
3,5-Disubstituted Isoxazoles: These compounds share the isoxazole ring structure and exhibit similar chemical properties.
Uniqueness
3-Chloro-5,6-dimethoxybenzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine and methoxy groups at the 3, 5, and 6 positions enhances its reactivity and potential for diverse applications in research and industry .
Eigenschaften
Molekularformel |
C9H8ClNO3 |
---|---|
Molekulargewicht |
213.62 g/mol |
IUPAC-Name |
3-chloro-5,6-dimethoxy-1,2-benzoxazole |
InChI |
InChI=1S/C9H8ClNO3/c1-12-7-3-5-6(4-8(7)13-2)14-11-9(5)10/h3-4H,1-2H3 |
InChI-Schlüssel |
MJIQQNGRKADMQA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C(=NO2)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.